molecular formula C10H11BrO2 B2739489 Benzoic acid, 4-bromo-2-propyl- CAS No. 194487-60-0

Benzoic acid, 4-bromo-2-propyl-

Cat. No.: B2739489
CAS No.: 194487-60-0
M. Wt: 243.1
InChI Key: AASGHXKDKHPZOO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-2-propyl- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a propyl group at the 2nd position on the benzene ring

Scientific Research Applications

Benzoic acid, 4-bromo-2-propyl- has several applications in scientific research:

Safety and Hazards

“Benzoic acid, 4-bromo-2-propyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Relevant Papers The relevant papers retrieved discuss the use of pinacol boronic esters in organic synthesis , the reactions of benzoic acid with different reagents , and the safety data of "Benzoic acid, 4-bromo-2-propyl-" . These papers provide valuable insights into the properties and potential applications of “Benzoic acid, 4-bromo-2-propyl-”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-bromo-2-propyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation followed by bromination. The Friedel-Crafts alkylation introduces the propyl group to the benzene ring using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2CrO4

    Reduction: Zn/HCl

    Substitution: NaOCH3, NaOEt

Major Products

    Oxidation: 4-bromo-2-carboxybenzoic acid

    Reduction: 2-propylbenzoic acid

    Substitution: 4-methoxy-2-propylbenzoic acid (using NaOCH3)

Mechanism of Action

The mechanism of action of benzoic acid, 4-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The bromine atom and propyl group contribute to its reactivity and ability to interact with various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: Similar structure but lacks the propyl group.

    2-Propylbenzoic acid: Similar structure but lacks the bromine atom.

    4-Methoxy-2-propylbenzoic acid: Similar structure but has a methoxy group instead of a bromine atom.

Uniqueness

Benzoic acid, 4-bromo-2-propyl- is unique due to the presence of both a bromine atom and a propyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-propylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGHXKDKHPZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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